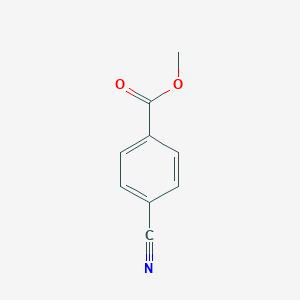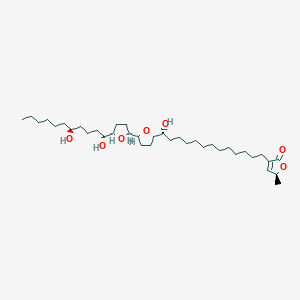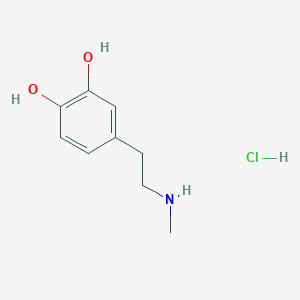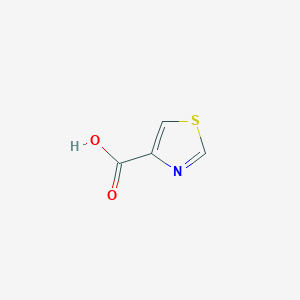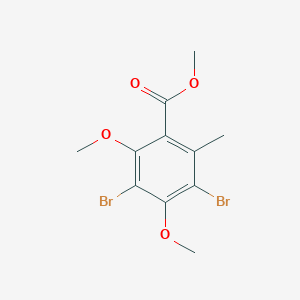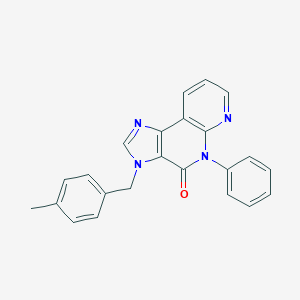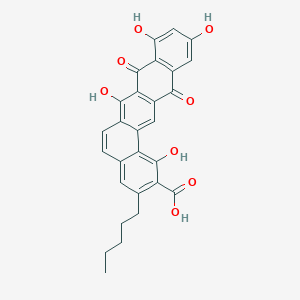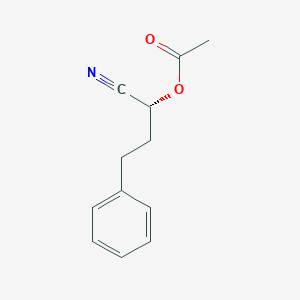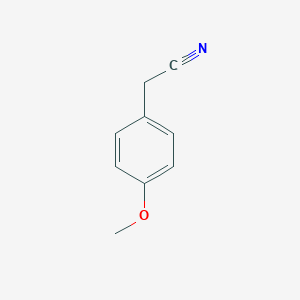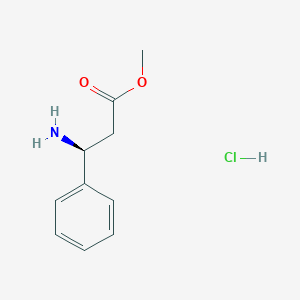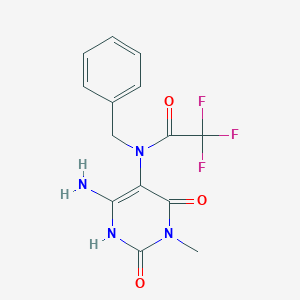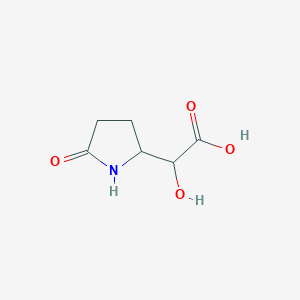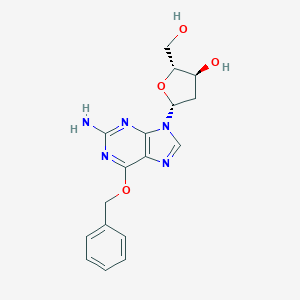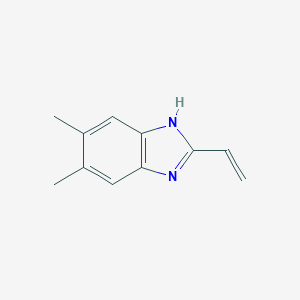
2-Vinyl-5,6-dimethyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Vinyl-5,6-dimethyl-1H-benzimidazole is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as VDM, and it is a structural analog of purines. VDM has been found to exhibit a wide range of biochemical and physiological effects, making it an important compound for research purposes.
Wissenschaftliche Forschungsanwendungen
VDM has been extensively studied for its potential applications in various fields of science. One of the most significant applications of VDM is in the field of biochemistry. VDM has been found to inhibit the activity of certain enzymes, such as xanthine oxidase, which is involved in the production of uric acid. This inhibition has potential therapeutic applications in the treatment of gout and other conditions associated with high levels of uric acid.
VDM has also been studied for its potential anticancer properties. It has been found to inhibit the growth of certain cancer cells, including breast cancer cells and leukemia cells. This inhibition is thought to be due to the ability of VDM to induce apoptosis, or programmed cell death, in these cells.
Wirkmechanismus
The mechanism of action of VDM is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. VDM has also been found to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
VDM has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including xanthine oxidase and topoisomerase II. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of VDM is its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. This makes it an important compound for research purposes in the fields of biochemistry and cancer biology. However, there are also limitations to the use of VDM in lab experiments. For example, it is a relatively complex compound to synthesize, and it may not be readily available in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on VDM. One area of interest is the development of VDM analogs with improved properties for use in cancer therapy. Another area of interest is the study of the mechanism of action of VDM and the identification of its molecular targets. Additionally, research on the synthesis of VDM and its analogs may lead to the development of more efficient methods for producing these compounds. Overall, VDM is a promising compound with many potential applications in various fields of science.
Synthesemethoden
The synthesis of VDM involves the reaction of 2-vinyl-1H-benzimidazole with dimethylamine in the presence of a catalyst. This reaction results in the formation of 2-vinyl-5,6-dimethyl-1H-benzimidazole. The yield of this reaction is typically high, and the purity of the product can be increased through recrystallization.
Eigenschaften
CAS-Nummer |
136616-63-2 |
|---|---|
Produktname |
2-Vinyl-5,6-dimethyl-1H-benzimidazole |
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
2-ethenyl-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-4-11-12-9-5-7(2)8(3)6-10(9)13-11/h4-6H,1H2,2-3H3,(H,12,13) |
InChI-Schlüssel |
ZBROKEOFSJLGFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
Synonyme |
1H-Benzimidazole,2-ethenyl-5,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



